Cobicistat-d8

Bioanalysis LC-MS/MS Method Validation

Cobicistat-d8 (GS-9350-d8, CAS: 2699607-48-0) is a deuterated analog of the CYP3A inhibitor cobicistat, featuring eight hydrogen atoms replaced by deuterium (²H) atoms, primarily within the morpholine moiety. It is intended for use as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of non-deuterated cobicistat in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C₄₀H₄₆D₈N₇O₅S₂
Molecular Weight 784.07
Cat. No. B1157610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobicistat-d8
Synonyms(3R,6R,9S)-2-Methyl-13-[2-(1-methylethyl)-4-thiazolyl]-9-[2-(4-morpholinyl)ethyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic-d8 Acid 5-Thiazolylmethyl Ester
Molecular FormulaC₄₀H₄₆D₈N₇O₅S₂
Molecular Weight784.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobicistat-d8 Procurement: Deuterated CYP3A Inhibitor Internal Standard for LC-MS/MS Quantification


Cobicistat-d8 (GS-9350-d8, CAS: 2699607-48-0) is a deuterated analog of the CYP3A inhibitor cobicistat, featuring eight hydrogen atoms replaced by deuterium (²H) atoms, primarily within the morpholine moiety [1][2]. It is intended for use as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of non-deuterated cobicistat in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) [1][3]. The unlabeled parent compound, cobicistat (GS-9350, CAS: 1004316-88-4), acts as a potent and selective mechanism-based inhibitor of cytochrome P450 3A (CYP3A), exhibiting IC50 values ranging from 30 to 285 nM, and serves as a pharmacokinetic (PK) enhancer for co-administered anti-HIV agents [2][4].

The Cobicistat-d8 Selection Imperative: Why Non-Deuterated or Analog Internal Standards Introduce Quantifiable Error


Substituting Cobicistat-d8 with a non-deuterated analog or a surrogate internal standard in LC-MS/MS assays introduces unacceptable analytical risk. Stable isotope-labeled internal standards (SIL-IS) like Cobicistat-d8 are essential for compensating matrix effects and ionization variability in bioanalytical workflows [1]. While unlabeled cobicistat shares identical chemical properties, it cannot be resolved from the analyte by mass spectrometry. Using an alternative compound, such as a structural analog, often results in different extraction recovery, chromatographic retention time, and ionization efficiency, leading to assay bias and inaccurate quantification [2][3]. The incorporation of eight deuterium atoms in Cobicistat-d8 creates a distinct mass shift (Δm/z = +8), enabling precise differentiation from the analyte while preserving near-identical chemical behavior, which is a critical requirement for regulatory-compliant bioanalysis [1].

Cobicistat-d8 Quantitative Differentiation: Analytical Performance Evidence vs. Alternatives


Mass Spectrometric Resolution: Deuterium-Induced Mass Shift of +8 Da Enables Analyte Discrimination

Cobicistat-d8's primary differentiation is its mass shift of +8 Da relative to unlabeled cobicistat (C40H53N7O5S2, MW 776.02 vs. C40H45D8N7O5S2, MW 784.07), enabling baseline resolution in mass spectrometry . This shift, arising from the replacement of eight hydrogen atoms with deuterium, ensures that the internal standard signal does not interfere with the analyte signal, a fundamental requirement for accurate quantification .

Bioanalysis LC-MS/MS Method Validation Internal Standard

Isotopic Purity: Guaranteed >98% Deuterium Incorporation Minimizes Quantification Bias

High isotopic purity is essential for a deuterated internal standard to function effectively. Cobicistat-d8 is supplied with a certified isotopic purity of ≥98%, as specified in vendor datasheets . This high enrichment ensures that the contribution of the internal standard to the analyte's mass channel (isotopic cross-talk) is negligible, preventing overestimation of analyte concentration [1].

Bioanalysis Isotope Dilution Method Validation Quality Control

Regulatory Compliance: Synthesized for ANDA and Commercial Batch Release Applications

Cobicistat-d8 is manufactured and supplied with full characterization data compliant with regulatory guidelines, specifically for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial cobicistat production [1]. This is a critical differentiator from generic research-grade internal standards that may lack the necessary traceability and documentation for regulated bioanalysis [2].

Regulatory Science Pharmaceutical Analysis Quality Control ANDA

Cobicistat-d8 Procurement-Driven Application Scenarios: Where Analytical Differentiation is Critical


LC-MS/MS Method Development and Validation for Cobicistat in Human Plasma/Serum

In regulated bioanalytical laboratories developing and validating LC-MS/MS methods for quantifying cobicistat in clinical trial samples (e.g., for therapeutic drug monitoring or pharmacokinetic studies), Cobicistat-d8 is the unequivocal internal standard choice. Its +8 Da mass shift ensures no interference with the cobicistat analyte, a fundamental requirement for achieving the precision and accuracy (typically ±15% bias, ≤15% CV) mandated by FDA and EMA guidelines [1]. Use of a non-deuterated analog would result in a failed method validation due to cross-talk and matrix effect issues, as documented in multiple published cobicistat assays [2][3].

Generic Pharmaceutical ANDA Development and Commercial Batch Release Testing

For generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for cobicistat-containing products, Cobicistat-d8 is the designated reference standard for analytical method validation and Quality Control (QC) release testing [1]. It provides the traceability and regulatory-compliant documentation required for demonstrating bioequivalence and ensuring batch-to-batch consistency. Procuring Cobicistat-d8 from suppliers that explicitly state its suitability for ANDA applications (e.g., SynZeal, Axios Research) mitigates regulatory risk and streamlines the submission process [1][2].

In Vitro CYP3A Inhibition Studies Requiring Internal Standard Correction

In research settings investigating the mechanism of CYP3A inhibition by cobicistat or evaluating potential drug-drug interactions, accurate quantification of the parent compound in microsomal incubation media is essential. Cobicistat-d8 serves as the optimal internal standard for LC-MS/MS analysis of these in vitro samples, correcting for potential matrix effects from microsomal proteins and NADPH cofactors [1]. While the deuterated compound does not directly contribute to the biological activity (its IC50 is presumed equivalent to unlabeled cobicistat based on the minimal kinetic isotope effect for CYP3A4 inhibition [2]), its analytical utility is paramount for generating reliable concentration-response data.

Academic Pharmacokinetic and Drug Metabolism Studies

Academic researchers studying the pharmacokinetics of cobicistat-boosted antiretroviral regimens in preclinical models or clinical cohorts rely on Cobicistat-d8 to ensure the accuracy of their quantitative LC-MS/MS measurements [1]. The deuterated internal standard compensates for inter-individual variability in plasma matrix composition, enabling robust comparison of PK parameters (e.g., AUC, Cmax, t1/2) across study subjects. Using a surrogate internal standard would introduce unacceptable assay bias, potentially confounding the interpretation of PK data and obscuring true biological effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cobicistat-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.